N'-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
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Overview
Description
N’-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a complex organic compound with the molecular formula C24H18F6N2O4. This compound is known for its unique chemical structure, which includes phenoxyphenyl and trifluoroethoxy groups. It is primarily used in research settings and has various applications in chemistry, biology, and industry .
Preparation Methods
The synthesis of N’-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves several steps. One common method includes the condensation reaction between 4-phenoxybenzaldehyde and 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the general approach involves scaling up the laboratory synthesis process while ensuring the purity and yield of the compound are maintained.
Chemical Reactions Analysis
N’-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
N’-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its unique functional groups make it a valuable intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: Although not widely used in clinical settings, the compound is explored for its potential therapeutic applications. Studies focus on its ability to inhibit specific enzymes or pathways involved in disease processes.
Mechanism of Action
The mechanism of action of N’-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s phenoxyphenyl and trifluoroethoxy groups play a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
N’-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can be compared with other similar compounds, such as:
N’-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-dimethoxybenzohydrazide: This compound has dimethoxy groups instead of trifluoroethoxy groups, resulting in different chemical properties and reactivity.
N’-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-dichlorobenzohydrazide: The presence of dichloro groups alters the compound’s electronic properties and its interactions with molecular targets.
N’-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-dihydroxybenzohydrazide: The dihydroxy groups provide different hydrogen bonding capabilities, affecting the compound’s solubility and biological activity.
The uniqueness of N’-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide lies in its trifluoroethoxy groups, which impart distinct chemical and physical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
N-[(Z)-(4-phenoxyphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F6N2O4/c25-23(26,27)14-34-19-10-11-21(35-15-24(28,29)30)20(12-19)22(33)32-31-13-16-6-8-18(9-7-16)36-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,32,33)/b31-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILYUBONGSXQDP-AAPHRLRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)/C=N\NC(=O)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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